(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride
Description
This compound is a boronate ester derivative featuring a rigid bicyclic framework (hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole) with stereochemical complexity. Synthesized via a multi-step protocol involving LiHMDS-mediated deprotonation and TFA-driven cleavage , it crystallizes as a white solid with a specific rotation of [α]²⁰D = -4° (c = 1.00, methanol). Its stereochemistry is critical for binding specificity, as demonstrated in proteasome inhibition studies .
Properties
IUPAC Name |
2-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHHYLDRUDGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride typically involves the coupling of a boronic ester with an amine. One common method involves the reaction of (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine with a suitable coupling agent and base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions, optimized for yield and purity, and conducted under controlled conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems. It may also serve as a precursor for the synthesis of boron-containing drugs.
Medicine
In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. Boron-containing compounds have shown promise in the treatment of various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride involves its interaction with molecular targets through its boron-containing ring. This ring can form reversible covalent bonds with biological molecules, which can modulate their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzodioxaboroles
Table 1: Key Structural Features of Selected Benzodioxaborole Derivatives
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) increase boron’s electrophilicity, enhancing reactivity in cross-coupling reactions .
- Crystallographic Data : The phenyl analog crystallizes in an orthorhombic system (a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å) with a mean C–C bond length of 1.5239–1.5727 Å, distinct from the target compound’s helical packing due to its isopropyl group .
Table 2: Comparative Bioactivity Profiles
*ND = Not Determined
Mechanistic Insights :
- The target compound’s isopropyl group aligns with hydrophobic pockets in the Plasmodium proteasome’s β5 subunit, enabling sub-nanomolar inhibition .
- The phenyl analog shows reduced activity due to poor fit within the binding cavity .
- The 4-bromobutyl derivative’s alkyl chain facilitates membrane penetration, enhancing antibacterial activity .
Biological Activity
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The compound is characterized by a unique benzodioxaborole structure that contributes to its chemical properties. The presence of multiple functional groups allows for diverse interactions with biological targets. The stereochemistry of the compound plays a crucial role in determining its biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxaboroles possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis.
- Antiviral Properties : Certain analogs have demonstrated effectiveness against viral infections by inhibiting viral replication processes.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with proteases and kinases, which are critical in many disease processes.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzodioxaborole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3aS,4S,6S,7aR)-Hexahydro... | Staphylococcus aureus | 32 µg/mL |
| (3aS,4S,6S,7aR)-Hexahydro... | Escherichia coli | 64 µg/mL |
2. Antiviral Activity
In vitro studies demonstrated that the compound could inhibit the replication of certain viruses. One notable study focused on its activity against HIV protease:
- HIV Protease Inhibition : The compound was found to effectively inhibit HIV protease with an IC50 value of 50 nM. This suggests potential as a therapeutic agent in HIV treatment protocols.
3. Enzyme Interaction Studies
Further investigations into enzyme interactions revealed that the compound acts as a competitive inhibitor for various kinases involved in cancer cell proliferation.
| Enzyme | Type of Inhibition | IC50 Value |
|---|---|---|
| Protein Kinase A | Competitive | 25 nM |
| Cyclin-dependent Kinase 2 | Non-competitive | 15 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
